molecular formula C8H5ClO2 B179910 2-Chloroisophthalaldehyde CAS No. 170879-73-9

2-Chloroisophthalaldehyde

Cat. No. B179910
CAS RN: 170879-73-9
M. Wt: 168.57 g/mol
InChI Key: FCORNWNKZWNPOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroisophthalaldehyde is a chemical compound with the molecular formula C8H5ClO2 . It is used for research purposes and is not intended for human or veterinary use.


Molecular Structure Analysis

The molecular structure of 2-Chloroisophthalaldehyde consists of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The average mass is 168.577 Da, and the monoisotopic mass is 167.997803 Da .

Scientific Research Applications

  • Structural Analysis : Studies on similar compounds like 2-chlorobenzaldehyde have focused on understanding the molecular structure through methods like electron diffraction. Understanding the structure of these compounds is crucial for their application in various chemical processes and materials science (Schāfer, Samdal, & Hedberg, 1976).

  • Photocatalysis : Research has explored the use of titanium dioxide doped with copper to degrade chlorophenols like 2-chlorophenol under visible light. This study indicates potential applications of similar chlorinated compounds in environmental remediation and pollution control (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).

  • Dioxin Formation Mechanisms : Understanding how compounds like 2-chlorophenol degrade under high temperatures provides insights into environmental risks and the formation of harmful dioxins. Such studies are crucial for developing safer industrial practices and environmental regulations (Evans & Dellinger, 2005).

  • Green Chemistry Applications : Innovations like the solvent-free Cannizzaro reaction using 2-chlorobenzaldehyde demonstrate the chemical's role in developing more sustainable and environmentally friendly chemistry practices (Phonchaiya, Panijpan, Rajviroongit, Wright, & Blanchfield, 2009).

  • Wastewater Treatment : The electrochemical-biological treatment of chlorophenols like 2-chlorophenol shows the potential for using similar compounds in advanced water treatment technologies to remove toxic pollutants from wastewater (Arellano-González, González, & Texier, 2016).

Safety and Hazards

The safety data sheet for 2-Chlorobenzaldehyde, a similar compound, indicates that it is a combustible liquid that causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection .

properties

IUPAC Name

2-chlorobenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCORNWNKZWNPOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C=O)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454954
Record name 2-Chlorobenzene-1,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroisophthalaldehyde

CAS RN

170879-73-9
Record name 2-Chlorobenzene-1,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloroisophthalaldehyde
Reactant of Route 2
Reactant of Route 2
2-Chloroisophthalaldehyde
Reactant of Route 3
Reactant of Route 3
2-Chloroisophthalaldehyde
Reactant of Route 4
Reactant of Route 4
2-Chloroisophthalaldehyde
Reactant of Route 5
Reactant of Route 5
2-Chloroisophthalaldehyde
Reactant of Route 6
Reactant of Route 6
2-Chloroisophthalaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.